molecular formula C23H23N5O2 B12223522 (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12223522
M. Wt: 401.5 g/mol
InChI Key: LNRZJGBPUDKPLN-UHFFFAOYSA-N
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Description

(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a methoxyphenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the imidazole ring and the methoxyphenyl group through various coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters is crucial to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, binding to an enzyme’s active site may inhibit its activity, while interaction with a receptor may trigger a signaling cascade.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-hydroxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

What sets (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group, for example, may enhance its ability to interact with certain biological targets, making it a more potent bioactive molecule.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H23N5O2/c1-16(25-13-12-18-14-24-15-26-18)21-22(17-6-4-3-5-7-17)27-28(23(21)29)19-8-10-20(30-2)11-9-19/h3-11,14-15,27H,12-13H2,1-2H3,(H,24,26)

InChI Key

LNRZJGBPUDKPLN-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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